Levofloxacin Tetrafluoro Impurity 2
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Drug Products
Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in a pharmaceutical substance. synthinkchemicals.com This process is not merely a quality control measure but a fundamental aspect of drug development and manufacturing that ensures the final product is safe and effective for patient use. longdom.orgglobalpharmatek.com A thorough understanding of a drug's impurity profile can aid in optimizing the manufacturing process to minimize the formation of process-related impurities and identify potential degradation pathways to establish appropriate storage conditions and shelf life. globalpharmatek.com
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. longdom.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by the pharmaceutical industry and regulatory authorities globally. ich.org
Key ICH guidelines for impurity management include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. fda.gov
ICH Q3B(R2): Impurities in New Drug Products: This document focuses on impurities that arise during the manufacture or storage of the final drug product. fda.goveuropa.eu
ICH Q3C: Impurities: Guideline for Residual Solvents: This guideline establishes acceptable limits for residual solvents in pharmaceutical products. ijprdjournal.com
ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances: This guideline outlines the setting of specifications for new drug substances and products, including tests and acceptance criteria for impurities. particle.dk
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Impurity identification is a cornerstone of pharmaceutical quality control and assurance. longdom.org It allows manufacturers to:
Ensure Product Safety: By identifying and quantifying potentially toxic impurities, manufacturers can ensure that their levels are within safe limits. longdom.org
Maintain Product Efficacy: Certain impurities can degrade the API, leading to a reduction in the drug's potency and therapeutic effect. longdom.org
Demonstrate Regulatory Compliance: A comprehensive impurity profile is a critical component of the data package submitted to regulatory agencies for drug approval. longdom.org
Control Manufacturing Processes: Understanding the types and sources of impurities helps in optimizing manufacturing processes to minimize their formation. globalpharmatek.com
Various analytical techniques are employed for impurity profiling, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) being the most common methods for detecting and quantifying impurities. veeprho.com
Overview of Levofloxacin (B1675101) and its Related Substances
Levofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. veeprho.comwikipedia.org It is the levorotatory (S)-enantiomer of the racemic drug ofloxacin (B1677185) and is considered to be the more active isomer. wikipedia.orgdrugbank.com Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. veeprho.comdrugbank.com
The chemical name for levofloxacin is (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. wikipedia.orgnih.gov
Table 1: Chemical Properties of Levofloxacin
| Property | Value |
| Molecular Formula | C18H20FN3O4 |
| Molar Mass | 361.373 g/mol |
| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder |
Data sourced from PubChem and Wikipedia wikipedia.orgnih.govfda.gov
Impurities in levofloxacin can originate from various sources, including the starting materials, intermediates, and by-products of the synthesis process, as well as degradation of the final product. simsonpharma.comclearsynth.com These impurities can be broadly categorized as:
Process-Related Impurities: These are compounds that are formed during the manufacturing process. synthinkchemicals.com
Degradation Products: These are formed when the drug substance or drug product degrades over time due to factors like heat, light, or moisture. synthinkchemicals.comveeprho.com
Residual Solvents: These are organic solvents used in the manufacturing process that are not completely removed. pharmaffiliates.com
Several process-related impurities and degradation products of levofloxacin have been identified and characterized. derpharmachemica.com
Levofloxacin Tetrafluoro Impurity 2 is a known process-related impurity of levofloxacin. Its chemical name is ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H12F4O4 |
| Molecular Weight | 320.24 |
| Appearance | White to Pale Yellow Solid |
Data sourced from BOC Sciences
The presence of this and other impurities must be carefully controlled to ensure the quality, safety, and efficacy of the final levofloxacin product. clearsynth.com Regulatory guidelines necessitate that any impurity exceeding the identification threshold must be structurally characterized. ijprdjournal.com The synthesis and characterization of impurities like this compound are crucial for developing and validating analytical methods to monitor their levels in the API and finished drug product. synzeal.comaustinpublishinggroup.com
Properties
CAS No. |
103995-33-1 |
|---|---|
Molecular Formula |
C14H12F4O4 |
Molecular Weight |
320.24 |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |
Origin of Product |
United States |
Isolation and Structural Elucidation of Levofloxacin Tetrafluoro Impurity 2
Strategies for Impurity Isolation and Enrichment
The initial step in the characterization of any impurity is its isolation from the bulk drug substance in a pure form. This is often a challenging task, as impurities are typically present in very small quantities. A combination of chromatographic and classical chemical techniques is often employed to achieve the desired level of purity for subsequent structural analysis.
Chromatographic Techniques for Separation and Collection
Chromatography is a cornerstone of modern pharmaceutical analysis and purification. Its high resolving power allows for the separation of closely related compounds, such as a drug and its impurities.
Flash chromatography is a rapid form of preparative column chromatography that utilizes a constant flow of solvent, pushed by positive pressure, through a column packed with a stationary phase. This technique was successfully employed for the isolation of Impurity 2. The process involved subjecting the mother liquor from the final crystallization stage of Levofloxacin (B1675101) to flash chromatography. This method proved effective in separating Impurity 2 from the parent drug and other impurities, yielding a sample of greater than 95% purity as determined by High-Performance Liquid Chromatography (HPLC).
While flash chromatography was the primary method used for the isolation of Impurity 2, preparative HPLC is another powerful technique for the purification of pharmaceutical impurities. caribjscitech.comnih.govlcms.czresearchgate.nete3s-conferences.org This method utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and separation efficiency compared to standard column chromatography. Although not explicitly detailed for the preparative isolation of this specific impurity in the available research, it is a standard and often complementary technique for obtaining highly pure reference standards of impurities.
Solvent Extraction and Crystallization Methodologies
In conjunction with chromatographic techniques, solvent extraction and crystallization play a crucial role in the enrichment and purification of impurities. In the case of Impurity 2, it was isolated from the mother liquor obtained after the crystallization of Levofloxacin in ethanol (B145695). This indicates that the impurity had a different solubility profile compared to the parent compound, which allowed for its initial enrichment in the liquid phase after the bulk of the Levofloxacin had crystallized.
Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure. nih.govnih.govmagritek.comglobalnmr.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For the structural elucidation of Impurity 2, both ¹H NMR and ¹³C NMR spectroscopy were utilized.
The ¹H-NMR spectrum of Impurity 2 revealed key structural features. It showed the presence of two methyl groups, one as a doublet at 1.42 ppm and another as a singlet at 2.92 ppm. Two aromatic protons were observed as singlets at 7.04 ppm and 8.66 ppm. Additionally, two D₂O exchangeable protons were seen at 6.51 ppm and 16.49 ppm. A crucial observation was the absence of the typical fluorine coupling on the aromatic peak at 7.04 ppm, which, along with the ¹³C NMR data, indicated that the fluorine atom had been displaced from the aromatic ring.
Based on the comprehensive analysis of both NMR and mass spectrometry data, it was concluded that the fluorine atom was replaced by a fused piperazine (B1678402) ring. One nitrogen of this ring is substituted with the methyl group corresponding to the singlet at 2.92 ppm, while the other nitrogen bears the exchangeable hydrogen observed at 6.51 ppm. This led to the definitive structural assignment of Impurity 2 as (S)-3,9-dimethyl-7-oxo- 2,3,9,10,11,12-hexahydro-. 7H- lcms.czoxazino[2,3,4-ij]pyrazino[2,3-g]quinoline-6-carboxylic acid.
The detailed ¹H and ¹³C NMR spectral data are presented in the tables below.
Table 1: ¹H NMR Spectral Data of Levofloxacin Impurity 2
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.42 | d | -CH₃ |
| 2.92 | s | -CH₃ |
| 6.51 | s | D₂O exchangeable proton |
| 7.04 | s | Aromatic proton |
| 8.66 | s | Aromatic proton |
| 16.49 | s | D₂O exchangeable proton |
Table 2: ¹³C NMR Spectral Data of Levofloxacin Impurity 2
| Chemical Shift (ppm) | Assignment |
| 43.2 | Corresponds to triplet at 3.05 ppm in ¹H NMR |
Proton (¹H) NMR
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring atoms within a molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the proton signals are key parameters used to deduce the structure.
¹H NMR Data Table for Levofloxacin Tetrafluoro Impurity 2
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Detailed research findings for the proton NMR analysis of this compound are not currently available in public literature.
Carbon-13 (¹³C) NMR
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its chemical environment (e.g., hybridization, attached functional groups).
¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Detailed research findings for the Carbon-13 NMR analysis of this compound are not currently available in public literature.
Fluorine-19 (¹⁹F) NMR
Given the tetrafluoro substitution in this impurity, Fluorine-19 NMR (¹⁹F NMR) is a critical technique for its structural confirmation. This method provides direct information about the number and chemical environments of the fluorine atoms in the molecule, and their coupling with neighboring protons or carbons can further elucidate the substitution pattern on the aromatic ring.
¹⁹F NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Detailed research findings for the Fluorine-19 NMR analysis of this compound are not currently available in public literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing invaluable information about the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
Specific 2D NMR data and detailed research findings for this compound are not publicly available at this time.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of unknown compounds, providing the molecular weight and, through fragmentation analysis, clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Calculated m/z | Data not available |
| Measured m/z | Data not available |
| Elemental Composition | Data not available |
Specific high-resolution mass spectrometry data for this compound is not available in the public domain.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Integrated Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. In the context of impurity analysis, LC is first used to isolate the impurity of interest from the API and other components. The isolated impurity is then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its identity and structure.
LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ions (m/z) |
|---|
Detailed fragmentation patterns and research findings from LC-MS/MS analysis of this compound are not currently available in the public literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of a related compound, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate, shows characteristic absorption bands that can be extrapolated to understand the functional groups in this compound. Key spectral features would be expected to include:
Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1719 cm⁻¹ corresponding to the ester carbonyl group. Another strong band around 1600 cm⁻¹ would indicate the conjugated ketone carbonyl group.
Alkene (C=C) Stretching: An absorption band in the region of 1600-1650 cm⁻¹ is expected for the carbon-carbon double bond of the acrylate (B77674) moiety.
Ether (C-O) Stretching: Characteristic bands for the C-O stretching of the ethoxy groups would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Aromatic Ring Vibrations: Absorptions corresponding to the tetrafluorinated benzene (B151609) ring would also be present.
C-F Stretching: Strong absorption bands characteristic of carbon-fluorine bonds are expected, typically in the 1000-1400 cm⁻¹ region.
A hypothetical representation of the expected IR absorption bands and their corresponding functional groups is provided in the table below.
| Frequency Range (cm⁻¹) | Functional Group |
| ~1719 | Ester Carbonyl (C=O) Stretch |
| ~1600 | Conjugated Ketone (C=O) Stretch |
| 1600-1650 | Alkene (C=C) Stretch |
| 1000-1300 | Ether (C-O) Stretch |
| 1000-1400 | Carbon-Fluorine (C-F) Stretch |
Other Spectroscopic Methods (e.g., UV-Vis Absorption) for Purity and Identity Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores and assessing purity. The UV-Vis spectrum of an acrylic acid derivative in an aqueous solution typically shows a rapid decrease in absorbance with increasing wavelength, with no distinct peaks in the longer wavelength region. For this compound, the presence of the conjugated system involving the tetrafluorobenzoyl group and the acrylate moiety would result in characteristic UV absorption maxima.
The UV-Vis spectrum is expected to show strong absorbance in the ultraviolet region, likely with a maximum absorption wavelength (λmax) influenced by the extended conjugation. This data is valuable for developing quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the presence of this impurity in levofloxacin samples.
Confirmation of Chemical Structure and Stereochemistry
The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in addition to the IR and UV-Vis data.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn confirms its elemental composition (C14H12F4O4). Further fragmentation analysis in tandem MS (MS/MS) would provide valuable information about the connectivity of the different structural fragments.
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl and ethoxy protons, as well as the vinyl proton of the acrylate group. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern on the tetrafluorinated benzene ring. ¹³C NMR would provide information on all the carbon atoms in the molecule, including the carbonyl carbons and the carbons attached to fluorine atoms.
The stereochemistry of the double bond in the acrylate moiety is designated as (Z). This is a crucial aspect of the impurity's structure and can be confirmed by Nuclear Overhauser Effect (NOE) experiments in NMR, which can establish the spatial proximity of different protons across the double bond.
The combination of these analytical techniques provides a comprehensive and unambiguous structural elucidation of this compound, which is essential for its role as a reference standard in the quality control of levofloxacin production.
Formation Pathways and Degradation Mechanisms of Levofloxacin Tetrafluoro Impurity 2
Mechanistic Understanding of Impurity Formation
Information not available.
Development of Chromatographic Methods for Impurity Profiling
Impurity profiling of Levofloxacin (B1675101) involves the development of highly selective analytical procedures capable of separating the main compound from all potential process-related impurities and degradation products. sphinxsai.com The primary goal is to create a method that is specific, accurate, precise, and stability-indicating. sphinxsai.com
HPLC is the most widely used technique for the analysis of Levofloxacin and its impurities due to its versatility and applicability to non-volatile compounds. e3s-conferences.org The development of a successful HPLC method hinges on the systematic optimization of several key parameters, including the stationary phase, mobile phase composition, and detection technique, to achieve adequate separation of all relevant compounds. sphinxsai.comchromatographyonline.com
The choice of stationary phase is fundamental to achieving the desired selectivity in reversed-phase HPLC. For Levofloxacin and its structurally similar impurities, C18 (octadecylsilane, ODS) columns are overwhelmingly the preferred choice. sphinxsai.comcaribjscitech.comresearchgate.netlcms.cz These columns provide a hydrophobic stationary phase that effectively retains and separates the moderately polar fluoroquinolone compounds based on their hydrophobicity.
The optimization process involves screening C18 columns from various manufacturers, as subtle differences in silica (B1680970) backbone, particle size, and end-capping can significantly impact selectivity and peak shape. sphinxsai.com For instance, studies have successfully employed columns like Inertsil ODS-3V C18 and Cosmosil C18 to separate Levofloxacin from its known impurities. sphinxsai.comcaribjscitech.com The selection is guided by achieving the best resolution between the main Levofloxacin peak and closely eluting impurities, such as the D-isomer or potential fluoro-substituted analogues like the Tetrafluoro Impurity 2. caribjscitech.com
Table 1: Examples of C18 Columns Used in Levofloxacin Impurity Analysis
| Column Name | Dimensions | Particle Size | Source |
| Inertsil ODS-3V C18 | 250 x 4.6 mm | 5 µm | caribjscitech.comresearchgate.net |
| Cosmosil C18 | 250 x 4.6 mm | 5 µm | sphinxsai.com |
| Nucleosil C18 | 25 cm x 0.46 cm | 10 µm | researchgate.netnih.gov |
| Shim-pack GIST C18 | 250 mm x 4.6 mm | 5 µm | lcms.cz |
| LiChrospher 100 RP-18 | 125 mm x 4 mm | 5 µm | nih.gov |
| Purospher STAR RP-18e | Not Specified | Not Specified | merckmillipore.com |
High-Performance Liquid Chromatography (HPLC) Method Development
Mobile Phase Composition and Gradient Elution Optimization
The mobile phase composition, including the organic modifier, aqueous buffer, pH, and elution mode (isocratic or gradient), is critical for controlling the retention and resolution of Levofloxacin and its impurities.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. sphinxsai.comcaribjscitech.comsielc.com The ratio of the organic modifier to the aqueous phase is adjusted to fine-tune the retention times of the analytes. sphinxsai.com
Aqueous Phase and pH Control: The aqueous phase typically consists of a buffer to control the pH. The pH is a crucial parameter as Levofloxacin and its impurities have ionizable groups. Phosphoric acid is often used to adjust the pH to an acidic range (e.g., pH 2.9 or 3.3), which ensures consistent ionization and improves peak shape. researchgate.netnih.gov Buffers containing salts like ammonium (B1175870) acetate (B1210297), often in combination with chelating agents like cupric sulfate (B86663) and amino acids like L-isoleucine, have also been employed, particularly in methods adapted from USP monographs. caribjscitech.comresearchgate.netshimadzu.com
Isocratic vs. Gradient Elution: While simple isocratic methods, where the mobile phase composition remains constant, have been developed, they may not always be sufficient to resolve all impurities from the main peak within a reasonable timeframe. sphinxsai.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased during the run, is often preferred for impurity profiling. e3s-conferences.org This approach allows for the elution of early-retaining polar impurities while also ensuring that more retained, non-polar impurities are eluted with good peak shape, optimizing both resolution and analysis time. sphinxsai.com
Table 2: Examples of Mobile Phase Compositions for Levofloxacin Impurity Analysis
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | Elution Mode | Source |
| Buffer (Ammonium acetate, Cupric sulfate, L-Isoleucine) | Methanol | 70:30 v/v | Isocratic | caribjscitech.comresearchgate.net |
| Buffer | Methanol | 68:32 v/v | Isocratic | sphinxsai.com |
| Water (pH 2.9 with Phosphoric Acid) | Acetonitrile | 6:5 | Isocratic | researchgate.netnih.gov |
| Water with 0.3% Triethylamine (pH 3.3 with Phosphoric Acid) | Acetonitrile | 80:20 v/v | Isocratic | nih.gov |
| Not specified | Not specified | Not specified | Gradient | e3s-conferences.org |
Detection Techniques (e.g., UV, Photodiode Array (PDA), Fluorescence)
The choice of detector is governed by the physicochemical properties of the analyte and the required sensitivity of the method.
UV and Photodiode Array (PDA) Detection: Levofloxacin exhibits strong absorbance in the ultraviolet (UV) region, making UV detection a standard and robust choice. nih.gov Common detection wavelengths used for analysis are around 294 nm, 340 nm, or 360 nm. sphinxsai.comcaribjscitech.comresearchgate.net A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for assessing peak purity and helping to identify co-eluting impurities. caribjscitech.com This capability is crucial in stability studies to ensure that the main drug peak is spectrally homogeneous and free from interference from degradation products. sphinxsai.com
Fluorescence Detection: Fluoroquinolones, including Levofloxacin, are naturally fluorescent molecules. HPLC methods using fluorescence detection offer significantly higher sensitivity and selectivity compared to UV detection. ijpsr.comnih.gov A typical method might use an excitation wavelength of around 300 nm and measure the emission at 500 nm. ijpsr.com This selectivity is particularly useful for quantifying trace-level impurities, as many potential co-eluting compounds from the sample matrix may not be fluorescent, thus reducing baseline noise and interference. researchgate.net Methods have been developed that are capable of detecting Levofloxacin at nanogram-per-milliliter (ng/mL) levels. nih.gov
Table 3: Detector Settings Used in HPLC Analysis of Levofloxacin
| Detector Type | Wavelength (nm) | Source |
| UV/PDA | 360 | caribjscitech.comshimadzu.com |
| UV/PDA | 340 | caribjscitech.comresearchgate.net |
| UV/PDA | 294 | sphinxsai.com |
| UV/PDA | 287 | ijpsr.com |
| Fluorescence | Excitation: 300, Emission: 500 | ijpsr.com |
| Fluorescence | Excitation: 292, Emission: 494 | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for impurity profiling. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures to achieve faster separations and superior resolution. sielc.com The enhanced peak capacity of UHPLC is particularly advantageous for complex impurity profiles where structurally similar compounds, such as isomers or analogues like Levofloxacin Tetrafluoro Impurity 2, may be difficult to resolve using standard HPLC methods. The increased speed also allows for higher sample throughput, which is beneficial in quality control environments. researchgate.net
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to the analysis of Levofloxacin and its related impurities, including this compound, is generally not suitable. These compounds are large, polar, non-volatile molecules with high melting points, making them incompatible with direct GC analysis, which requires the analyte to be thermally stable and readily vaporized. While derivatization could theoretically be used to increase volatility, HPLC remains the direct, simpler, and more appropriate method. GC would only be considered applicable if there were a specific need to analyze for volatile by-products or residual solvents that might be present from the manufacturing process.
Thin Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid screening method for detecting the presence of impurities in pharmaceuticals. It is a valuable tool for preliminary analytical screening due to its ease of use and minimal sample preparation requirements. nih.gov In the context of this compound, TLC can be employed to quickly assess the purity of the bulk drug or to monitor the progress of synthesis reactions.
The principle of TLC involves the separation of components in a mixture based on their differential affinity for a stationary phase (typically a silica gel plate) and a mobile phase (a solvent system). For Levofloxacin and related compounds, various mobile phase compositions have been developed. A common approach involves using a combination of solvents to achieve optimal separation. For instance, a mobile phase for Levofloxacin has been developed using hexane (B92381) and ethyl acetate in a 1:1 ratio. juniperpublishers.com Another system utilizes methanol, acetonitrile, and acetic acid (1:1:1) to effectively separate the parent drug, which could be adapted to resolve it from its impurities. juniperpublishers.com
After the plate is developed, spots corresponding to different compounds can be visualized under UV light (at 254 nm or 366 nm) or by using specific staining reagents like iodine vapor or ninhydrin. nih.gov While TLC is generally qualitative or semi-quantitative, it can determine if an impurity is present above a certain concentration threshold by comparing the intensity of the impurity spot to that of a known reference standard.
Table 1: Illustrative TLC Method Parameters for Screening this compound
| Parameter | Description |
| Stationary Phase | Silica gel GF254 |
| Mobile Phase | Hexane: Ethyl Acetate (1:1, v/v) or Methanol: Acetonitrile: Acetic Acid (1:1:1, v/v/v) |
| Application | 10 µL of sample and standard solutions applied as bands |
| Development | Ascending development in a saturated chamber |
| Detection | UV light at 254 nm and 366 nm |
| Analysis | Comparison of the Rf value and spot intensity of the impurity with a qualified reference standard |
Hyphenated Techniques for Comprehensive Impurity Analysis
For a more definitive and quantitative analysis, hyphenated techniques that couple separation methods with powerful detection technologies are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of trace impurities in pharmaceutical formulations. nih.gov This technique has become a method of choice for therapeutic drug monitoring and impurity profiling due to its selectivity, sensitivity, and robustness. researchgate.net
The process begins with a High-Performance Liquid Chromatography (HPLC) system, which separates Levofloxacin from its impurities. Reversed-phase HPLC is commonly used, employing columns like a C18 column. caribjscitech.comsphinxsai.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate) and an organic solvent like methanol. caribjscitech.comlcms.cz
Following chromatographic separation, the analyte enters the mass spectrometer. Mass spectrometry provides data on the molecular mass of the compounds and their fragment ions, which is used for their qualitative and quantitative identification. mdpi.com For Levofloxacin, which has a molecular weight corresponding to an m/z of 362, its degradation products and impurities can be identified by their unique mass-to-charge ratios. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further fragments the ions to produce a characteristic pattern that serves as a structural fingerprint, allowing for unambiguous identification of impurities like this compound. nih.gov A rapid LC-MS/MS method developed for Levofloxacin analysis in human serum utilized a simple protein precipitation for sample preparation and had a total run time of only 2.5 minutes. journalofappliedbioanalysis.com
For quantification, the system is often operated in the multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions. nih.gov This allows for the accurate measurement of impurity levels, even at trace concentrations. nih.gov
Table 2: Typical LC-MS/MS Parameters for Impurity Quantification
| Parameter | Description |
| LC System | High-Performance Liquid Chromatograph (HPLC) |
| Column | Zorbax SB-C18 or equivalent |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (17:83, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Run Time | Approximately 1.3 - 2.5 minutes researchgate.netjournalofappliedbioanalysis.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, its application is generally limited to substances that can be vaporized without decomposition. Large, non-volatile, and thermally labile molecules like Levofloxacin and its complex impurities, including this compound, are not suitable for direct GC-MS analysis.
Sample Preparation Strategies for Impurity Analysis
The accuracy and reliability of any impurity analysis heavily depend on the sample preparation strategy. The goal is to present the sample to the analytical instrument in a suitable form, free from interfering components.
Extraction and Enrichment Techniques
For the analysis of impurities in a bulk drug substance or a simple formulation, sample preparation is often straightforward. A common procedure involves dissolving a precisely weighed amount of the sample in a suitable diluent, which is frequently the mobile phase used in the HPLC analysis. caribjscitech.comlcms.cz
However, when analyzing samples in complex biological matrices like plasma or serum, more elaborate techniques are required. A widely used method is protein precipitation, where an organic solvent such as methanol or acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.netjournalofappliedbioanalysis.com This leaves the analyte of interest in the supernatant, which can then be directly injected into the LC-MS/MS system. researchgate.net
For extremely low concentrations of impurities or in particularly challenging matrices, enrichment techniques like Solid-Phase Extraction (SPE) may be employed. SPE can isolate the target analytes from interfering substances and concentrate them, thereby increasing the sensitivity of the subsequent analysis.
Matrix Effects and Mitigation
Matrix effects represent a significant challenge in quantitative analysis, particularly in LC-MS/MS. nih.gov These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.govchromatographyonline.com In the context of pharmaceutical impurity analysis, the "matrix" is often the high concentration of the API itself, which can suppress the signal of a co-eluting trace-level impurity.
Several strategies can be employed to minimize or compensate for matrix effects:
Chromatographic Separation: The most effective approach is to develop a robust chromatographic method that achieves baseline separation between the main drug peak (Levofloxacin) and the impurity peak. This prevents the high concentration of the API from interfering with the ionization of the impurity. nih.gov
Sample Dilution: Diluting the sample can effectively reduce the concentration of interfering matrix components, thereby mitigating their impact on the analyte's signal. chromatographyonline.com This is a practical strategy when the analytical method has sufficient sensitivity to detect the impurity even after dilution.
Use of Internal Standards: The most reliable method for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. A SIL-internal standard for this compound would be chemically identical to the analyte but would have a different mass. It would experience the same matrix effects as the analyte, and by comparing the signal ratio of the analyte to the internal standard, accurate quantification can be achieved.
Table 3: Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantage |
| Chromatographic Separation | Physically separates the impurity from the interfering matrix (API) before detection. | Eliminates the source of interference directly. |
| Sample Dilution | Reduces the concentration of all components, including the matrix. | Simple to implement and can be very effective. chromatographyonline.com |
| Stable Isotope-Labeled Internal Standard | An ideal internal standard co-elutes and experiences identical matrix effects as the analyte, allowing for accurate ratio-based quantification. | Considered the gold standard for compensating for matrix effects. |
An in-depth examination of the analytical methodologies for the detection and quantification of process-related impurities and degradation products is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This article focuses exclusively on the validation of analytical methods for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.
Control Strategies for Levofloxacin Tetrafluoro Impurity 2 in Pharmaceutical Manufacturing
Process Control and Optimization for Impurity Minimization
Effective control of Levofloxacin (B1675101) Tetrafluoro Impurity 2 begins with a deep understanding and meticulous management of the manufacturing process. This involves stringent control over raw materials, continuous in-process monitoring, and optimization of reaction and purification steps.
Raw Material Quality Control and Specification
The quality of raw materials is a cornerstone of impurity control. nih.gov For the synthesis of Levofloxacin, the starting materials, such as (S)-(-)-9, 10-difluoro-3-methyl-7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] sciforum.netshimadzu.com benzoxazine-6-carboxylic acid and N-methyl piperazine (B1678402), must meet predefined specifications to minimize the formation of impurities. sciforum.net One of the initial steps in the synthesis of Levofloxacin involves tetrafluorobenzoic acid, and its purity is paramount. google.com
A critical starting material for one of the synthesis routes is ethyl-2-(2,3,4,5-tetrafluoro-benzoyl)-3-ethoxyacrylate. The quality of this raw material directly impacts the formation of Levofloxacin Tetrafluoro Impurity 2, which is chemically identified as ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate. google.com
Table 1: Key Raw Materials and their Role in Levofloxacin Synthesis
| Raw Material | Role in Synthesis | Potential Impact on Impurity Formation |
| Tetrafluorobenzoic acid | Precursor in the synthesis pathway. google.com | Purity is crucial to prevent carry-over of impurities into the final product. |
| (S)-(-)-9, 10-difluoro-3-methyl-7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] sciforum.netshimadzu.com benzoxazine-6-carboxylic acid | Core molecular structure of Levofloxacin. sciforum.net | Impurities in this starting material can lead to the formation of related substance impurities. |
| N-methyl piperazine | Reactant in the final step of Levofloxacin synthesis. sciforum.net | Excess or impure N-methyl piperazine can lead to side reactions and impurity generation. |
| Ethyl-2-(2,3,4,5-tetrafluoro-benzoyl)-3-ethoxyacrylate | A key intermediate in some synthetic routes. google.com | Directly related to the formation of this compound. |
Rigorous testing of these raw materials for identity, purity, and the presence of any potential contaminants is essential. This includes the use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure that the materials conform to the established specifications before they are used in the manufacturing process. shimadzu.com
In-Process Control (IPC) Monitoring and Adjustment
In-process controls (IPCs) are crucial for monitoring the progress of the reaction and for making necessary adjustments to minimize impurity formation. nih.gov Throughout the synthesis of Levofloxacin, various parameters are monitored at critical stages.
For instance, the reaction progress can be monitored by Thin Layer Chromatography (TLC). sciforum.net Furthermore, HPLC is a powerful tool for monitoring the levels of Levofloxacin and its impurities, including this compound, at different points in the process. shimadzu.comnih.gov This allows for real-time adjustments to reaction conditions if impurity levels are found to be approaching their specified limits.
Table 2: In-Process Controls for Levofloxacin Synthesis
| IPC Point | Parameter Monitored | Analytical Technique | Purpose |
| During reaction | Reaction completion | Thin Layer Chromatography (TLC) sciforum.net | To ensure the starting material is fully consumed and to prevent further side reactions. |
| Post-reaction | Impurity profile | High-Performance Liquid Chromatography (HPLC) shimadzu.com | To quantify the level of this compound and other impurities. |
| During purification | Removal of impurities | HPLC shimadzu.com | To track the efficiency of the purification process in removing the target impurity. |
Optimization of Reaction and Purification Conditions
Optimizing reaction and purification conditions is a key strategy for minimizing the formation and ensuring the removal of this compound.
Reaction Conditions: The synthesis of Levofloxacin involves the reaction of (S)-(-)-9, 10-difluoro-3-methyl-7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] sciforum.netshimadzu.com benzoxazine-6-carboxylic acid with N-methyl piperazine in a polar solvent. sciforum.net The choice of solvent, temperature, and reaction time can significantly influence the impurity profile. For example, using dimethyl sulfoxide (B87167) (DMSO) as a solvent at 80°C has been shown to be an effective condition for the synthesis. sciforum.net Another patented method describes a one-step reaction at 80-120°C for 8-12 hours to improve efficiency and reduce waste. google.com
Purification Conditions: Crystallization is a common method for purifying crude Levofloxacin. The choice of solvent system is critical for effectively removing impurities. sciforum.net For instance, a mixture of ethanol (B145695) and water has been found to be effective for the crystallization of Levofloxacin hemihydrate. sciforum.net Another approach involves dissolving crude Levofloxacin in a polar solvent like a mixture of n-butanol and water or acetonitrile (B52724) and water at an elevated temperature, followed by cooling to crystallize the purified product. google.com The use of an antioxidant, such as sodium metabisulfite, during purification can also help to increase the purity of the final product. google.com
Application of Quality by Design (QbD) Principles for Impurity Control
The Quality by Design (QbD) framework provides a systematic and science-based approach to pharmaceutical development and manufacturing. nih.govresearchgate.net By applying QbD principles, manufacturers can gain a deeper understanding of the process and its relationship with product quality, leading to more robust control over impurities like this compound.
Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
A fundamental aspect of QbD is the identification of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs). nih.gov
Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. hamiltoncompany.compqri.org For Levofloxacin, a key CQA is the level of impurities, including this compound. pharmaexcipients.com The presence of impurities can affect the safety and efficacy of the drug product. nih.gov
Critical Process Parameters (CPPs): CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. pqri.orgresearchgate.net In the synthesis of Levofloxacin, potential CPPs that could influence the formation of this compound include:
Reaction Temperature: As demonstrated in various studies, temperature can influence reaction kinetics and the formation of byproducts. sciforum.netgoogle.com
Reaction Time: The duration of the reaction can impact the completeness of the reaction and the potential for degradation or side reactions. sciforum.net
Mole Ratio of Reactants: The stoichiometry of the reactants can affect the yield and the impurity profile. sciforum.net
Solvent Type and Volume: The solvent system can influence the solubility of reactants and intermediates, as well as the reaction pathway. sciforum.net
pH of the reaction mixture: The acidity or basicity of the reaction medium can catalyze or inhibit certain reactions, affecting impurity formation. researchgate.net
Design Space Development for Impurity Control
A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mdpi.com Developing a design space for the control of this compound involves systematically studying the identified CPPs to understand their impact on the impurity level.
This is often achieved through Design of Experiments (DoE), where multiple process parameters are varied simultaneously to map out the operational ranges that consistently produce Levofloxacin with acceptable levels of the tetrafluoro impurity. mdpi.com For example, a DoE study could investigate the combined effects of reaction temperature, time, and reactant molar ratio on the formation of this compound.
The outcome of such studies is a well-defined design space. Operating within this design space provides a high degree of assurance that the final product will meet its quality specifications for impurities. This proactive approach to process control is a hallmark of the QbD paradigm and is essential for the consistent production of high-quality Levofloxacin. nih.gov
Risk Assessment and Management for Impurity Generation
A thorough risk assessment is fundamental to controlling the formation of this compound. This process involves identifying the potential sources and formation pathways of the impurity during the synthesis of levofloxacin. The manufacturing process of levofloxacin often involves the reaction of key starting materials and intermediates under specific conditions. Variations in these conditions, such as temperature, pH, reaction time, and the quality of raw materials, can lead to the generation of unwanted byproducts, including this compound.
The management of this impurity is contingent on a comprehensive understanding of its formation. For instance, a study on levofloxacin formulations identified five different impurities, with varying content levels in products from different manufacturers, highlighting the critical role of process control. nih.gov The impurities in the final drug product are often linked to the drug's storage, the formulation process, and transportation conditions. nih.gov By identifying the critical process parameters (CPPs) that influence the formation of this compound, manufacturers can implement robust control measures. This could involve optimizing reaction conditions, tightening specifications for raw materials, and implementing in-process controls to monitor and limit the formation of the impurity.
Fate and Purge Studies for Impurity Removal Efficiency
Fate and purge studies are essential to determine the effectiveness of the manufacturing process in removing this compound. These studies track the impurity from the point of its formation or introduction through various downstream processing steps to ascertain the clearance capability of the manufacturing process.
Quantification of Impurity Behavior Across Manufacturing Steps
To effectively control this compound, its behavior must be quantified at each relevant stage of the manufacturing process. This requires the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to detect and quantify the impurity at trace levels. nih.gov A study utilizing an LC-MS/MS method demonstrated its sensitivity and specificity for detecting trace impurities in levofloxacin formulations, making it a suitable tool for monitoring the quality of the commercial drug product. nih.gov
By analyzing samples from different stages, a profile of the impurity's concentration can be established. This data is crucial for identifying the steps where the impurity is either purged or concentrated.
Demonstrating Impurity Removal through Crystallization, Extraction, and Distillation
The downstream processing of levofloxacin typically includes steps such as crystallization, extraction, and distillation, which are designed to purify the active pharmaceutical ingredient (API). The efficiency of these unit operations in removing this compound must be demonstrated.
Crystallization: This is a key purification step. By carefully selecting the solvent system and controlling crystallization conditions (e.g., temperature, cooling rate, and agitation), the solubility of the impurity in the mother liquor can be maximized while minimizing its incorporation into the crystal lattice of the levofloxacin API.
Extraction: Liquid-liquid extraction can be employed to selectively partition the impurity into a solvent phase separate from the API, based on differences in their partition coefficients.
Distillation: Although less common for non-volatile impurities, distillation may be used to remove volatile precursors or reagents that could contribute to the formation of this compound.
The effectiveness of these purification steps is quantified by calculating a purge factor for the impurity at each stage. A high purge factor indicates efficient removal.
Utilization of Impurity Reference Standards and Certified Reference Materials
The accurate identification and quantification of this compound are impossible without the use of well-characterized reference standards. lgcstandards.com These standards are highly purified samples of the impurity that are used to calibrate analytical instruments and validate analytical methods.
Certified Reference Materials (CRMs) for this compound, produced in accordance with internationally recognized standards like ISO 17034, provide the highest level of accuracy and traceability. lgcstandards.com Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) also provide reference standards for levofloxacin and its related impurities. sigmaaldrich.comsigmaaldrich.com The availability of these standards from suppliers like LGC Standards and Sigma-Aldrich is crucial for routine quality control testing and for regulatory submissions. lgcstandards.comsigmaaldrich.comsigmaaldrich.com
Below is a table detailing the properties of this compound:
| Property | Value | Source |
| IUPAC Name | ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate | |
| Molecular Formula | C14H12F4O4 | |
| Molecular Weight | 320.24 | |
| Appearance | White Solid to Pale Yellow Solid | |
| Purity | > 95% | |
| InChI Key | UCKBRIDVNDEKNN-VURMDHGXSA-N |
Pharmaceutical Development Aspects of Impurity Management
The management of this compound is an integral part of the pharmaceutical development of levofloxacin. A comprehensive impurity control strategy is developed based on the principles of Quality by Design (QbD). This involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.
During development, the potential for genotoxicity of impurities is also assessed. For instance, a study on another levofloxacin impurity, descarboxyl levofloxacin, utilized in silico and in vitro methods to evaluate its genotoxic potential. nih.gov Such assessments are critical to establish safe limits for impurities in the final drug product.
Regulatory and Pharmacopoeial Considerations for Levofloxacin Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a unified standard for the European Union, Japan, and the United States, promoting the acceptance of a single set of technical specifications for new drug applications. Several ICH guidelines are pivotal in the management of impurities.
ICH Q3A(R2): Impurities in New Drug Substances.europa.eutga.gov.au
This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.euslideshare.net It establishes thresholds at which impurities must be reported, identified, and qualified. gmp-compliance.org
Reporting Threshold: The level above which an impurity must be reported in a new drug substance specification.
Identification Threshold: The level above which an impurity's structure must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org
The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity. pmda.go.jp If an impurity level exceeds the qualification threshold, further safety studies may be required. fda.gov
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
ICH Q3B(R2): Impurities in New Drug Products.europa.eueuropa.eu
Complementary to Q3A(R2), this guideline focuses on impurities in new drug products. europa.eueuropa.eu It addresses degradation products that may form during the manufacturing process or upon storage of the drug product. europa.eu The thresholds for reporting, identification, and qualification are generally similar to those for new drug substances but are based on the maximum daily dose of the drug product. gmp-compliance.org
The guideline emphasizes the importance of summarizing observed degradation products and providing a rationale for the exclusion of any impurities that are not degradation products. europa.eu
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.ich.orggmp-compliance.org
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orggmpauditing.com This guideline defines the stability data package required for a registration application. ich.org Stability studies are crucial for identifying potential degradation products, like Levofloxacin (B1675101) Tetrafluoro Impurity 2, that may arise during the product's shelf life. gmpauditing.com
The guideline outlines the conditions for long-term, intermediate, and accelerated stability studies. ich.org If a "significant change" occurs during accelerated testing, further studies at an intermediate condition are necessary. ich.org
Overall Regulatory Requirements for Identification and Qualification of Impurities
Regulatory bodies require that manufacturers identify, quantify, and qualify real or potential impurities in both drug substances and drug products. pda.org The qualification process is essential to ensure the biological safety of an impurity at its specified level. pmda.go.jppda.org An impurity is generally considered qualified if it was present in batches of the new drug substance or product used in safety and clinical studies, or if it is a significant metabolite in animal or human studies. pmda.go.jp If not, further toxicological studies may be necessary. fda.gov
Pharmacopoeial Monographs and Impurity Specifications
Pharmacopoeias provide official standards for medicines and their ingredients. The United States Pharmacopeia (USP) includes a monograph for levofloxacin that outlines specific tests and acceptance criteria for impurities. drugfuture.com
United States Pharmacopeia (USP) Requirements for Levofloxacin and Related Substances.drugfuture.comdrugfuture.com
The USP monograph for levofloxacin details procedures for identifying and quantifying organic impurities. drugfuture.com It lists several known related compounds and sets limits for their presence. drugfuture.com The monograph has been revised to include multiple procedures for organic impurity analysis to accommodate different synthetic routes. uspnf.comuspnf.com
The USP specifies acceptance criteria for both individual and total impurities. drugfuture.com For instance, the general limit for any unknown impurity is often set at 0.1%, with a total impurity limit of 0.5%. drugfuture.com The monograph also provides detailed chromatographic procedures for the separation and detection of these impurities. shimadzu.com
While "Levofloxacin Tetrafluoro Impurity 2" is not explicitly named in the general USP monograph for levofloxacin, any unidentified impurity peak exceeding the identification threshold would require characterization. Its acceptance criteria would be established based on the qualification data as per ICH guidelines.
European Pharmacopoeia (Ph. Eur.) Standards for Levofloxacin Impurities
The European Pharmacopoeia (Ph. Eur.) provides detailed monographs for active pharmaceutical ingredients (APIs) and finished products to ensure their quality, safety, and efficacy. For levofloxacin, the Ph. Eur. monograph outlines specific tests for identification, purity, and assay. While the Ph. Eur. does not explicitly list "this compound" as a specified impurity in the current levofloxacin monograph, it establishes a framework for the control of both specified and unspecified impurities.
The Ph. Eur. general monograph Substances for pharmaceutical use (2034), which is legally binding, sets the requirements for controlling organic impurities. ich.org This general chapter works in conjunction with the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which establish thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eu
Specified impurities in the Ph. Eur. monograph for levofloxacin include several related substances, such as Levofloxacin Impurity A, D, and F, for which official Chemical Reference Substances (CRS) are available from the European Directorate for the Quality of Medicines & HealthCare (EDQM). ich.orgsigmaaldrich.comsigmaaldrich.com These are used for peak identification in chromatography and for system suitability tests. ich.org
For an unspecified impurity like this compound, the Ph. Eur. and ICH guidelines mandate that it must be controlled within the limits for "any other impurity" or "unspecified impurities." The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug. ich.orgfda.gov If an unspecified impurity exceeds the identification threshold, a pharmaceutical manufacturer is required to identify its structure. ich.org If it exceeds the qualification threshold, toxicological data are required to justify its presence at that level. fda.gov
Table 1: Specified Levofloxacin Impurities in the European Pharmacopoeia
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Levofloxacin Impurity A | (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de] ich.orgeuropa.eubenzoxazine-6-carboxylic acid | C₁₈H₂₀FN₃O₄ | 361.37 | 100986-86-5 |
| Levofloxacin Impurity D | (3S)-3-Methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] ich.orgeuropa.eubenzoxazine-6-carboxylic acid | C₁₈H₂₁N₃O₄ | 343.38 | 117620-85-6 |
| Levofloxacin Impurity F | (S)-(−)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | C₁₃H₉F₂NO₄ | 281.21 | 100986-89-8 |
Japanese Pharmacopoeia (JP) and Other Global Pharmacopoeial Standards
The Japanese Pharmacopoeia (JP) is the official pharmacopoeia of Japan, providing standards for the quality of drugs. youtube.com Similar to the Ph. Eur., the JP has a monograph for levofloxacin hydrate. nih.gov While the JP specifies tests for related substances, it does not explicitly name "this compound." The control of impurities in the JP is also guided by the principles of the ICH guidelines. youtube.com Therefore, any unlisted impurity would be controlled under the general limits for other impurities.
The United States Pharmacopeia (USP) also has a monograph for levofloxacin, which has undergone revisions to include multiple procedures for the analysis of organic impurities, reflecting the potential for different impurity profiles from various synthetic routes. scribd.com The USP lists several related compounds, such as Levofloxacin Related Compound A and B, and provides reference standards for them. ich.orgscribd.com Like the Ph. Eur. and JP, the USP adheres to ICH guidelines for the control of unspecified impurities. pharmaffiliates.com
The International Pharmacopoeia (IntPh), published by the World Health Organization (WHO), also provides quality standards for selected pharmaceutical products. The principles of impurity control in the IntPh are aligned with the ICH guidelines, focusing on ensuring the safety and quality of medicines.
Regulatory Compliance in Pharmaceutical Development and Manufacturing
Regulatory compliance is a critical aspect of pharmaceutical development and manufacturing, ensuring that medicines are safe and effective. The control of impurities is a key component of this compliance framework. pharmaffiliates.com For levofloxacin, as with any pharmaceutical product, manufacturers must demonstrate to regulatory authorities, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), that impurities are controlled to acceptable levels.
The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstones of regulatory requirements for impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eueuropa.eupmda.go.jp These guidelines establish a scientific and risk-based approach to the control of impurities.
Key aspects of regulatory compliance for impurities include:
Impurity Profiling: Manufacturers must have a thorough understanding of the potential impurities that can arise from the manufacturing process and degradation. researchgate.net This includes identifying the chemical structures and characterizing the physicochemical properties of these impurities.
Analytical Method Validation: The analytical procedures used to detect and quantify impurities must be validated to ensure they are accurate, precise, specific, and sensitive. europa.eupmda.go.jp
Setting Acceptance Criteria: Acceptance criteria for impurities must be established and justified based on pharmacopoeial standards (if applicable), batch data, and toxicological assessments. gmpinsiders.com For impurities not listed in a pharmacopoeia, the ICH thresholds for reporting, identification, and qualification are applied. ich.orgfda.gov
Stability Studies: The impurity profile of the drug substance and drug product must be monitored throughout their shelf life under various environmental conditions to identify any new degradation products. nih.gov
For an unlisted impurity such as this compound, a manufacturer would need to report any batch result exceeding the reporting threshold. ich.org If the level consistently exceeds the identification threshold, the manufacturer must elucidate its structure. ich.org Should it surpass the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion. fda.govyoutube.com
Reference Standards in Regulatory Contexts
Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a substance. ich.org In the regulatory context of pharmaceuticals, reference standards are indispensable for the quality control of both drug substances and drug products.
Pharmacopoeial reference standards, such as those from the Ph. Eur. (CRS) and USP (RS), are considered primary standards and are used to perform the tests described in the respective pharmacopoeial monographs. ich.orgich.org For levofloxacin, the Ph. Eur. provides reference standards for the API and its specified impurities. ich.orgsigmaaldrich.comsigmaaldrich.com
In the case of "this compound," which is not a specified impurity in the major pharmacopoeias, an official pharmacopoeial reference standard is not available. However, for the purpose of identification, quantification, and method validation, a well-characterized in-house or third-party reference standard is necessary if this impurity needs to be controlled at a specific limit. pmda.go.jp The qualification of such a reference standard would involve extensive characterization to confirm its structure and purity.
The availability of commercial reference standards for various levofloxacin impurities, including those not listed in pharmacopoeias, facilitates the process of impurity profiling and control for pharmaceutical manufacturers. pmda.go.jp These reference standards are crucial for:
Peak identification in chromatographic analysis.
Method development and validation.
System suitability tests.
Quantitative analysis of impurities.
Future Directions and Emerging Research in Impurity Profiling
Advanced Analytical Technologies for Trace Impurity Identification and Quantification
The detection of impurities at trace levels within an active pharmaceutical ingredient (API) requires highly sensitive and selective analytical technologies. For impurities like Levofloxacin (B1675101) Tetrafluoro Impurity 2, which may be present in minute quantities, the future lies in the refinement of separation and spectrometric techniques.
Enhanced Separation Techniques
High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical impurity analysis. Future advancements focus on enhancing resolution, speed, and sensitivity. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with sub-2 µm particle columns, allows for significantly faster analysis times and improved separation efficiency, which is critical for resolving structurally similar impurities from the main API peak.
An integrated approach combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) has proven effective for the comprehensive analysis of Levofloxacin impurities. nih.gov Such approaches are capable of detecting impurities at levels as low as 0.02% relative to the main drug concentration. nih.gov For Levofloxacin Tetrafluoro Impurity 2, optimized HPLC or UHPLC methods are essential for its baseline separation from Levofloxacin and other related substances. Research indicates that reversed-phase columns, such as a C18, are highly effective for this purpose. shimadzu.com
| Parameter | Typical Condition | Rationale for Impurity Analysis |
| Chromatography System | UHPLC / HPLC | Provides high-resolution separation required for complex impurity profiles. shimadzu.com |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5µm) | Offers robust separation for Levofloxacin and its related non-polar to moderately polar impurities. shimadzu.com |
| Mobile Phase | Gradient elution with Ammonium (B1175870) Acetate (B1210297) Buffer and Acetonitrile (B52724)/Methanol (B129727) | Allows for the effective elution and separation of impurities with varying polarities. nih.govshimadzu.com |
| Detector | UV-Vis / Diode Array Detector (DAD) | Standard for quantification of known impurities against a reference standard. |
| Flow Rate | ~0.7 - 1.0 mL/min | Optimized to balance analysis time and separation efficiency. |
| Column Temperature | ~40°C | Ensures reproducible retention times and peak shapes. |
| A summary of typical chromatographic conditions for the analysis of impurities in Levofloxacin. |
High-Resolution Spectrometry Innovations
While chromatography separates impurities, mass spectrometry (MS) provides structural identification. High-resolution mass spectrometry (HRMS), particularly when coupled with LC systems (LC-HRMS), is a powerful tool for characterizing unknown impurities without the need for a dedicated reference standard. Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, enabling the determination of elemental compositions for impurity peaks.
An integrated approach using LC-MS/MS with automated impurity screening methods, such as those employing multiple mass defect filters (MMDFs), has been successfully used to detect and characterize nineteen impurities in Levofloxacin, eight of which were previously unreported. nih.gov This methodology would be directly applicable to confirming the identity of this compound and searching for other related trace compounds formed during synthesis. nih.gov Tandem MS (MS/MS) experiments further provide fragmentation patterns that act as a structural fingerprint, which is crucial for distinguishing between isomers and elucidating the exact structure of novel impurities. derpharmachemica.com
Computational and In Silico Prediction of Impurity Formation and Behavior
A significant emerging trend is the use of computational tools to predict the formation and potential toxicity of impurities before they are even synthesized or detected. While no specific in silico studies have been published for this compound, research on other Levofloxacin impurities provides a clear blueprint for future investigations.
For instance, the genotoxicity of impurities such as Descarboxyl Levofloxacin and Levofloxacin N-oxide has been evaluated using a combination of in silico and in vitro methods. These studies utilize structure-activity relationship (SAR) software to screen for structural alerts—molecular substructures known to be associated with toxicity.
| Impurity Studied | In Silico Tool | Finding | Outcome |
| Descarboxyl Levofloxacin | Derek (SAR Software) | Identified a structural alert (quinoline). | The impurity was found to be non-mutagenic in subsequent in vitro tests and was controlled as a non-genotoxic impurity. |
| Levofloxacin N-oxide | Derek (SAR Software) | Identified a structural alert (quinolone-3-carboxylic acid analogue). | Despite the alert, the impurity was not mutagenic in the mouse lymphoma assay and was controlled as a non-genotoxic impurity. |
| Case studies of in silico and in vitro genotoxicity evaluation of Levofloxacin impurities. |
This predictive approach is invaluable. For this compound, an in silico analysis would assess the toxic potential of the tetrafluorobenzoyl acrylate (B77674) functional group. Such predictions help prioritize which impurities require rigorous toxicological testing and guide the setting of acceptable limits, aligning with a Quality by Design (QbD) approach to drug development.
Green Chemistry Approaches to Impurity Minimization in Synthesis
Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and enhance process efficiency. A key benefit of this approach is the potential to minimize the formation of impurities, including this compound.
This impurity is known to be an intermediate in certain synthetic routes to Levofloxacin. Patents describe its formation from the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with an acrylate derivative. google.com Green chemistry strategies to minimize its presence in the final product would focus on:
Optimizing Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time to favor the formation of the desired product over side reactions that could lead to residual impurity.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids can alter reaction pathways and reduce impurity formation.
Catalytic Efficiency: Employing highly selective catalysts can improve yield and reduce the generation of by-products. Biocatalysis, using enzymes to drive specific chemical reactions, represents a promising frontier for clean pharmaceutical synthesis.
Furthermore, green approaches are being developed for the degradation and removal of fluoroquinolones from manufacturing wastewater, using methods like advanced oxidation processes and adsorption on novel nanomaterials.
Lifecycle Management of Impurity Control Strategies and Continuous Improvement
The control of impurities is not a one-time activity but a continuous process that spans the entire lifecycle of a drug product. A modern impurity control strategy for Levofloxacin and its impurities, including the tetrafluoro impurity, involves a dynamic and proactive approach.
This lifecycle management includes:
Development: Establishing a comprehensive understanding of the potential impurity profile based on the synthetic route. Analytical methods are developed and validated to detect and quantify impurities like this compound.
Manufacturing: Implementing process controls and routine testing to ensure the impurity remains below its specified limit in every batch. nih.gov
Post-Approval Monitoring: Continuously monitoring the product on the market for any changes in its impurity profile, which could arise from changes in manufacturing or long-term storage.
Continuous improvement is a key element of this lifecycle. As more advanced analytical techniques become available, they can be adopted to gain deeper insights into the impurity profile. For example, if a new, more sensitive mass spectrometer becomes available, it could be used to search for previously undetected trace-level impurities. This commitment to continuous improvement ensures that the control strategy remains state-of-the-art, guaranteeing product quality and patient safety throughout the product's lifespan.
Q & A
What analytical methods are employed to detect and quantify Levofloxacin Tetrafluoro Impurity 2 in pharmaceutical formulations?
Classification: Basic
Answer:
Reverse-phase HPLC with UV detection is the primary method for detecting and quantifying this compound. A validated approach involves using a Discovery HS F5 column (150 × 4.6 mm, 5 µm) with a mobile phase comprising phosphate buffer (pH 3.0) and acetonitrile in gradient mode. Critical parameters include:
- Retention time (RT) and relative retention time (RRT) calibration against levofloxacin.
- System suitability criteria : %RSD ≤ 2.0% for peak area reproducibility and tailing factor ≤ 1.5 .
For chiral impurities, Chiralcel columns with mobile phases like hexane/methanol-ethanol mixtures are optimized using Box-Behnken experimental design to achieve resolutions ≥ 2.8 .
How can researchers optimize chromatographic separation when this compound co-elutes with structurally similar impurities?
Classification: Advanced
Answer:
Co-elution challenges require response surface methodology (RSM) for method optimization. For example:
- Box-Behnken design evaluates factors like mobile phase composition (e.g., methanol:ethanol ratio), column temperature (20–30°C), and flow rate (1.0–1.5 mL/min) to maximize resolution and minimize retention time .
- Column chemistry : Switching to fluorinated stationary phases (e.g., Discovery HS F5) improves separation of fluoro-containing impurities by enhancing hydrophobic and electrostatic interactions .
- β,γ-Content tolerance intervals validate method robustness by quantifying measurement uncertainty and ensuring compliance with regulatory thresholds .
What is the significance of this compound in antimicrobial efficacy studies?
Classification: Basic
Answer:
While Levofloxacin itself targets bacterial DNA gyrase and topoisomerase IV, impurities like Tetrafluoro Impurity 2 may exhibit distinct pharmacological profiles. Evidence suggests this impurity retains comparable or superior efficacy to ciprofloxacin in murine systemic infections, potentially due to altered pharmacokinetic properties . However, conflicting data on impurity activity underscores the need for structure-activity relationship (SAR) studies to clarify its role in drug formulations.
What strategies ensure accurate quantification of low-concentration this compound in complex matrices?
Classification: Advanced
Answer:
- Limit of quantification (LOQ) determination : Achieved via signal-to-noise (S/N) ratios ≥ 10, validated at 0.000073 mg/mL for chiral impurities using spiked solutions .
- Relative response factor (RRF) calibration : Quantify impurities at two concentration levels to account for detector nonlinearity .
- Matrix-matched standards : Prepare calibration curves in the same solvent system as the sample to mitigate matrix interference .
How should researchers design stability studies to assess this compound formation under stress conditions?
Classification: Basic
Answer:
Stability studies involve:
- Forced degradation : Expose levofloxacin to heat (40–60°C), acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH), and oxidative stress (3% H2O2) for 24–72 hours .
- HPLC monitoring : Track impurity formation kinetics using validated methods with RRT and peak purity indices.
- Data interpretation : Correlate impurity levels with degradation pathways (e.g., hydrolysis of ester groups) to inform formulation adjustments .
How can researchers resolve contradictions in pharmacological data for this compound?
Classification: Advanced
Answer:
Conflicting efficacy or toxicity data require:
- In vitro bioassays : Compare impurity and parent compound activity against bacterial DNA gyrase/topoisomerase IV using enzyme inhibition assays.
- Pharmacokinetic profiling : Assess impurity bioavailability, protein binding, and urinary excretion in animal models to contextualize in vivo results .
- Meta-analysis : Cross-reference data across studies to identify methodological variables (e.g., impurity purity, assay conditions) that may explain discrepancies.
What methodological considerations are critical for isolating this compound during synthesis?
Classification: Advanced
Answer:
Isolation protocols include:
- Synthetic route optimization : Use sodium methyl mercaptide for substitution reactions and hydrogenation with Pd/C catalysts to reduce side products .
- Purification : Employ preparative HPLC with fraction collection, validated by LC-MS for molecular ion confirmation (e.g., m/z 361.37 for Levofloxacin-related impurities) .
- Yield enhancement : Monitor reaction temperature (20–25°C) and solvent polarity to minimize degradation .
How do regulatory guidelines influence impurity control strategies for Levofloxacin formulations?
Classification: Basic
Answer:
The USP and ICH Q3B guidelines mandate:
- Identification thresholds : ≥ 0.1% impurity levels require structural characterization .
- Toxicological assessment : Genotoxicity studies (e.g., Ames test) for impurities exceeding threshold limits.
- Documentation : Detailed method validation reports, including system suitability, linearity (R<sup>2</sup> ≥ 0.995), and accuracy (recovery 98–102%) .
What advanced techniques characterize the structural and stereochemical properties of this compound?
Classification: Advanced
Answer:
- Chiral HPLC-MS : Resolves enantiomers using columns like Chiralcel OD-H and confirms mass-to-charge ratios (m/z) .
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via <sup>19</sup>F and <sup>1</sup>H coupling constants.
- X-ray crystallography : Determines absolute configuration for crystalline impurities .
How should researchers validate impurity detection methods to meet regulatory standards?
Classification: Basic
Answer:
Validation parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
